Tetradecyl benzoate

Catalog No.
S1891898
CAS No.
70682-72-3
M.F
C21H34O2
M. Wt
318.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetradecyl benzoate

CAS Number

70682-72-3

Product Name

Tetradecyl benzoate

IUPAC Name

tetradecyl benzoate

Molecular Formula

C21H34O2

Molecular Weight

318.5 g/mol

InChI

InChI=1S/C21H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-16-19-23-21(22)20-17-14-13-15-18-20/h13-15,17-18H,2-12,16,19H2,1H3

InChI Key

YQOBYINWABKLFC-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1

Potential Uses in Material Science

Alkyl benzoates, including potentially Tetradecyl benzoate, have been investigated for their potential applications in material science due to their amphiphilic nature. This means they have both a hydrophobic (water-fearing) and a hydrophilic (water-loving) end, allowing them to interact with both water and organic substances. Some research suggests they might be useful in areas like:

  • Liquid crystal formation: Certain alkyl benzoates can form liquid crystals, which are materials that exhibit properties between those of solids and liquids. These materials have potential applications in displays and other optoelectronic devices [].

Bioactivity Studies

  • Antimicrobial properties: Some studies have shown that some alkyl benzoates exhibit antimicrobial activity against certain bacteria and fungi [].

Tetradecyl benzoate has the chemical formula C21H34O2 and a molecular weight of approximately 318.49 g/mol. This compound appears as a colorless to pale yellow liquid with a characteristic odor. It is soluble in organic solvents and has low solubility in water, making it suitable for use in formulations requiring oil-based components .

  • Penetration into lipid bilayers due to the long alkyl chain.
  • Potential weak interaction with biological molecules through the aromatic ring.

  • Hydrolysis: In the presence of water and an acid or base, tetradecyl benzoate can be hydrolyzed back into tetradecanol and benzoic acid.
  • Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol, which can be utilized to synthesize other esters.
  • Saponification: In alkaline conditions, it can be converted into its corresponding alcohol and salt of benzoic acid .

Recent studies have indicated that certain derivatives of tetradecyl benzoate may enhance biological activities, such as promoting neurite outgrowth in neuronal cell lines. Specifically, tetradecyl 2,3-dihydroxybenzoate has shown potential neuroprotective effects, suggesting that modifications of this compound could lead to therapeutic applications in neurodegenerative diseases .

Tetradecyl benzoate can be synthesized through various methods:

  • Esterification Reaction: The most common method involves the reaction of tetradecanol with benzoic acid in the presence of a catalyst (such as sulfuric acid) under reflux conditions.
  • Transesterification: This method can also be employed using different alcohols to form various alkyl benzoates.
  • Photochemical Methods: Recent advances have introduced photochemical strategies that utilize light to facilitate the synthesis of esters like tetradecyl benzoate .

Tetradecyl benzoate finds applications in several industries:

  • Cosmetics: Used as an emollient and skin-conditioning agent due to its moisturizing properties.
  • Pharmaceuticals: Serves as a solvent or carrier for active ingredients in drug formulations.
  • Industrial Uses: Employed as a lubricant and plasticizer in various manufacturing processes .

Research has explored the interaction of tetradecyl benzoate with other compounds, particularly in drug formulation contexts. For instance, studies have examined how tetradecyl benzoate interacts with ionic drugs, affecting their solubility and bioavailability. These interactions are crucial for optimizing drug delivery systems and enhancing therapeutic efficacy .

Tetradecyl benzoate shares structural similarities with other alkyl esters. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
Dodecyl benzoateC18H30O2Shorter carbon chain; used mainly in cosmetics.
Hexadecyl benzoateC22H36O2Longer carbon chain; provides different viscosity.
Octadecyl benzoateC24H38O2Higher molecular weight; used in high-performance lubricants.

Uniqueness of Tetradecyl Benzoate:
Tetradecyl benzoate's unique carbon chain length allows for a balance between fluidity and viscosity, making it particularly useful in formulations that require both stability and ease of application. Its specific properties make it suitable for applications where both moisturizing effects and compatibility with other ingredients are essential.

Esterification Reaction Mechanisms for Alkyl Benzoates

The synthesis of tetradecyl benzoate primarily relies on the Fischer esterification mechanism, which represents the most fundamental approach for producing alkyl benzoates through the direct reaction between benzoic acid and tetradecanol [1] [2]. This mechanism follows a well-established pathway known as Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED), which involves six distinct reversible steps [2] [3].

The initial step involves protonation of the carbonyl oxygen atom in benzoic acid by the acid catalyst, typically concentrated sulfuric acid, which significantly enhances the electrophilic character of the carbonyl carbon [1] [4]. This protonation step is crucial as it activates the carboxylic acid toward nucleophilic attack by making the carbonyl carbon more susceptible to nucleophilic addition [2] [5].

Following protonation, tetradecanol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate through nucleophilic addition [4] [3]. This step represents the formation of a new carbon-oxygen bond and is fundamental to the esterification process [2]. The tetrahedral intermediate subsequently undergoes proton transfer reactions, where the hydroxyl group from the alcohol is deprotonated while one of the hydroxyl groups from the original carboxylic acid becomes protonated [1] [3].

The mechanism proceeds with the elimination of water as a leaving group, which occurs through the breaking of the carbon-oxygen bond involving the protonated hydroxyl group from the carboxylic acid [2] [4]. This elimination step results in the formation of the protonated ester intermediate [3]. The final step involves deprotonation of the ester to yield the neutral tetradecyl benzoate product and regenerate the acid catalyst [1] [5].

The equilibrium nature of Fischer esterification presents specific challenges, as the reaction typically achieves an equilibrium constant close to unity [4] [3]. Research has demonstrated that equal molar ratios of carboxylic acid and alcohol typically yield approximately 65% ester conversion at equilibrium [2]. However, this conversion can be significantly improved through strategic manipulation of reaction conditions [3] [5].

Table 2.1: Fischer Esterification Reaction Parameters for Tetradecyl Benzoate

ParameterOptimal RangeEffect on YieldReference
Temperature60-110°CHigher temperatures increase reaction rate [6]
Catalyst Loading2-5% by weightIncreased loading enhances conversion [1]
Alcohol Excess3-10 foldDrives equilibrium toward ester formation [2]
Reaction Time1-10 hoursExtended time improves conversion [6]
Water RemovalContinuousEssential for high yields [7]

Catalyzed Synthesis Approaches

The catalytic synthesis of tetradecyl benzoate encompasses various approaches, each offering distinct advantages in terms of reaction efficiency, selectivity, and environmental impact. Traditional acid-catalyzed methods employ mineral acids such as sulfuric acid or p-toluenesulfonic acid as catalysts [6] [8]. These conventional catalysts function by protonating the carbonyl oxygen of benzoic acid, thereby facilitating nucleophilic attack by tetradecanol [1] [4].

Recent developments in catalytic esterification have introduced heteropolyacids as highly effective catalysts for alkyl benzoate synthesis [9] [10]. Phosphomolybdic acid, tungstophosphoric acid, and silicotungstic acid have demonstrated superior catalytic activity compared to conventional acid catalysts [10]. Research has shown that heteropolyacid catalysts can achieve conversion rates exceeding 86% under optimized conditions [10] [11].

Solid acid catalysts represent another significant advancement in esterification technology, offering advantages such as ease of separation, recyclability, and reduced environmental impact [12] [11]. Magnetic-responsive solid acid catalysts based on iron oxide nanoparticles have been developed specifically for esterification reactions [12]. These catalysts combine the benefits of heterogeneous catalysis with magnetic recovery, enabling efficient catalyst recycling [11].

The mechanism of solid acid catalysis involves chemisorption of the carboxylic acid on the catalyst surface, followed by protonation and subsequent nucleophilic attack by the alcohol [11]. Studies have demonstrated that magnetic solid acid catalysts can maintain high catalytic activity even after multiple recycling cycles, with conversion rates remaining above 73% after ten reuse cycles [12] [11].

Enzymatic catalysis presents an environmentally benign alternative to traditional chemical catalysts [13] [14]. Lipases, particularly Candida antarctica lipase B (Novozym 435), have shown exceptional activity in the synthesis of alkyl benzoates [13] [15]. The enzymatic approach operates under milder conditions and produces fewer by-products compared to chemical catalysis [13].

The mechanism of lipase-catalyzed esterification involves the formation of an acyl-enzyme intermediate through nucleophilic attack by the active site serine on the carboxylic acid carbonyl [13]. This intermediate subsequently reacts with the alcohol to form the ester product and regenerate the free enzyme [13]. Enzymatic synthesis has achieved conversion rates up to 97% for alkyl benzoate production under optimized conditions [15].

Table 2.2: Comparative Analysis of Catalytic Systems for Tetradecyl Benzoate Synthesis

Catalyst TypeConversion RateOperating TemperatureRecyclabilityEnvironmental Impact
Sulfuric Acid65-87%80-120°CNot recyclableHigh
Heteropolyacids86-94%70-100°CLimitedModerate
Solid Acid Catalysts79-94%70-90°CExcellentLow
Lipase Enzymes90-97%40-60°CGoodVery Low

Purification and Isolation Techniques

The purification of tetradecyl benzoate requires systematic removal of impurities typically present after esterification, including unreacted starting materials, water, catalyst residues, and by-products [16] [17]. The purification strategy depends on the scale of production and the required purity specifications for the final product [16] [18].

Initial purification typically involves washing the crude ester with aqueous solutions to remove acid impurities and excess alcohol [16] [19]. The process begins with washing using 2N sodium carbonate or sodium hydroxide solution to neutralize and remove residual benzoic acid [18]. This alkaline washing effectively converts carboxylic acid impurities to water-soluble salts that partition into the aqueous phase [16] [19].

Following alkaline washing, the organic layer undergoes treatment with calcium chloride solution to remove residual alcohol impurities, particularly methanol or ethanol if present from side reactions [18]. The calcium chloride treatment is specific for lower alcohols and provides effective removal without affecting the ester product [16].

Water washing represents a critical step in ester purification, requiring careful attention to prevent hydrolysis of the ester product [16] [17]. The organic layer is washed with distilled water to remove water-soluble impurities and residual salts from previous washing steps [19]. Multiple water washes may be necessary to achieve the desired purity level [16].

Drying of the washed ester is accomplished using anhydrous drying agents such as sodium sulfate or magnesium sulfate [16] [18]. The choice of drying agent depends on the compatibility with the ester and the efficiency of water removal [16]. Anhydrous sodium sulfate is commonly preferred due to its high capacity and ease of separation [17].

Distillation represents the final purification step for tetradecyl benzoate, with fractional distillation being preferred for high-purity applications [16] [17]. Simple distillation suffices when impurities have significantly different boiling points, but fractional distillation is necessary for separating compounds with boiling points within 25°C of each other [16].

For industrial applications, specialized purification techniques have been developed to handle organometallic catalyst residues [19]. The process involves adding water to the reaction mixture followed by heating to hydrolyze organometallic catalysts [19]. This hydrolysis converts catalyst components to precipitates that settle in the aqueous layer, facilitating easy separation [19].

Advanced purification methods include treatment with activated carbon or activated clay to remove colored impurities and trace contaminants [19] [18]. These treatments are particularly effective for removing aromatic impurities and improving the color quality of the final product [17].

Industrial-Scale Production Considerations

Industrial production of tetradecyl benzoate requires comprehensive optimization of reaction conditions, equipment design, and process economics to achieve commercial viability [20] [21]. The transition from laboratory to industrial scale involves addressing challenges related to heat and mass transfer, reaction kinetics, and product quality consistency [21].

Temperature control represents a critical factor in industrial esterification processes, as temperature affects both reaction rate and equilibrium position [21] [22]. Industrial reactors typically operate at temperatures between 120-170°C to achieve acceptable reaction rates while maintaining product quality [22]. Heat management systems must account for the exothermic nature of esterification and provide precise temperature control across large reactor volumes [21].

Pressure considerations become significant at industrial scale, particularly when using air or oxygen for concurrent oxidation processes [22]. Industrial esterification typically operates at pressures ranging from 1 to 50 atmospheres, with oxygen partial pressures carefully controlled to prevent over-oxidation [22]. Pressure vessel design must accommodate these operating conditions while ensuring safety and reliability [21].

Continuous versus batch processing represents a fundamental decision in industrial esterification design [20] [21]. Continuous flow reactors offer advantages in terms of consistent product quality, improved heat transfer, and reduced processing time [21]. Research has demonstrated that continuous flow systems can achieve production rates of 0.0473 moles per liter per hour with conversion efficiencies exceeding 87% [20].

Catalyst recovery and recycling systems are essential for economic viability in industrial production [12] [10]. Heterogeneous catalysts, particularly magnetic solid acid catalysts, enable efficient catalyst recovery through magnetic separation [12] [11]. Industrial systems incorporate catalyst regeneration procedures to maintain activity over extended operating periods [10].

Water removal systems play a crucial role in industrial esterification processes, as continuous water removal drives the equilibrium toward ester formation [7]. Dean-Stark apparatus or equivalent systems are integrated into industrial reactors to continuously remove water through azeotropic distillation [7]. The efficiency of water removal directly impacts overall conversion and product yield [21].

Quality control systems in industrial production must ensure consistent product specifications while minimizing analytical costs [17]. Typical specifications for industrial-grade tetradecyl benzoate include minimum purity of 99.2%, water content below 0.1%, and acid value below 0.5 mg potassium hydroxide per gram [17] [23].

Environmental considerations increasingly influence industrial process design, with emphasis on reducing waste generation and energy consumption [20] [21]. Modern industrial processes incorporate solvent recovery systems, catalyst recycling, and heat integration to minimize environmental impact [20]. The development of enzymatic processes offers potential for further environmental improvements, although current industrial implementation remains limited [13].

Process economics depend heavily on raw material costs, energy requirements, and capital equipment investments [21]. Industrial production typically achieves product costs significantly lower than laboratory-scale synthesis, with economies of scale providing substantial cost advantages [20]. Market analysis indicates that industrial production can reduce costs by factors of 5-10 compared to small-scale processes [20].

Table 2.4: Industrial Production Parameters and Specifications

ParameterSpecificationImpact on ProductionOptimization Strategy
Reactor Temperature120-170°CReaction rate and selectivityHeat integration systems
Operating Pressure1-50 atmospheresMass transfer and safetyPressure optimization
Conversion Efficiency>90%Product yield and economicsCatalyst and process optimization
Product Purity>99.2%Market acceptanceAdvanced purification systems
Water Content<0.1%Product stabilityContinuous water removal
Production Rate0.04-0.06 mol/L/hEconomic viabilityProcess intensification

XLogP3

9

UNII

76OEO03Y04

Other CAS

70682-72-3

Wikipedia

Tetradecyl benzoate

General Manufacturing Information

1-Tetradecanol, 1-benzoate: ACTIVE

Dates

Modify: 2023-08-16

Explore Compound Types